1-Benzyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide
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Overview
Description
1-Benzyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide is a chemical compound with the molecular formula C15H12N4O4 and a molecular weight of 312.28 g/mol This compound is characterized by its unique structure, which includes a benzyl group, a nitrofuran moiety, and a pyrazole ring
Preparation Methods
The synthesis of 1-Benzyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.
Introduction of the Nitrofuran Moiety: The nitrofuran group is introduced through nitration reactions, often using nitric acid or other nitrating agents.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
1-Benzyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding nitro compounds.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen in the presence of a catalyst, resulting in the formation of amino derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has investigated its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This oxidative stress can lead to cell death, making the compound a potential candidate for antimicrobial and anticancer therapies .
Comparison with Similar Compounds
1-Benzyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:
1-Benzyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile: This compound has a similar structure but with a nitrile group instead of a carboxamide group.
1-Benzyl-3-(5-formyl-furan-2-yl)indazole: This compound features an indazole ring instead of a pyrazole ring and a formyl group instead of a nitrofuran moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
61651-04-5 |
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Molecular Formula |
C15H12N4O4 |
Molecular Weight |
312.28 g/mol |
IUPAC Name |
1-benzyl-3-(5-nitrofuran-2-yl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C15H12N4O4/c16-15(20)11-9-18(8-10-4-2-1-3-5-10)17-14(11)12-6-7-13(23-12)19(21)22/h1-7,9H,8H2,(H2,16,20) |
InChI Key |
YHACIBZBNVLTCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=C(O3)[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
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